![molecular formula C7H3F13O B1332182 1H,1H-Perfluoro-1-heptanol CAS No. 375-82-6](/img/structure/B1332182.png)
1H,1H-Perfluoro-1-heptanol
Overview
Description
1H,1H-Perfluoro-1-heptanol (CAS# 375-82-6) is a useful reagent for stabilizing water-in-CO2 microemulsions due to its long multi fluorocarbon-tail surfactants .
Synthesis Analysis
The synthesis of 1H,1H-Perfluoro-1-heptanol can be achieved from PERFLUOROOCTENE-1 . Chemicalbook provides 5 synthetic routes for the synthesis of 1H,1H-PERFLUORO-1-HEPTANOL .Molecular Structure Analysis
The molecular formula of 1H,1H-Perfluoro-1-heptanol is C6F13CH2OH . The molecule contains a total of 23 bonds. There are 20 non-H bonds, 5 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
The molecular weight of 1H,1H-Perfluoro-1-heptanol is 350.08 g/mol .Scientific Research Applications
1H,1H-Perfluoro-1-heptanol: A Comprehensive Analysis of Scientific Research Applications
Stabilizing Agent in Microemulsions: 1H,1H-Perfluoro-1-heptanol is utilized as a reagent for stabilizing water-in-CO2 microemulsions. Its long multi-fluorocarbon-tail surfactants make it an ideal choice for creating stable microemulsions, which are crucial in various fields such as pharmaceuticals and materials science .
Safety and Hazards
Future Directions
In terms of future directions, there is a need for more robust and precise biological test analysis, specifically direct tests in which a test material interacts directly with live cells, along with chemical analysis . This is particularly important given the reported cases of toxicity associated with perfluorocarbon liquids .
Mechanism of Action
Target of Action
It is known to be a useful reagent for stabilizing water-in-co2 microemulsions . This suggests that it interacts with water and CO2 molecules, potentially influencing their behavior and interactions.
Mode of Action
1H,1H-Perfluoro-1-heptanol is believed to stabilize water-in-CO2 microemulsions due to its long multi fluorocarbon-tail surfactants . This suggests that it may reduce the surface tension between water and CO2, allowing them to mix more readily and form stable microemulsions.
Pharmacokinetics
It is known to be slightly soluble in dmso and methanol , which could impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H,1H-Perfluoro-1-heptanol. For instance, its solubility in DMSO and methanol suggests that the presence of these solvents could impact its action and efficacy. Additionally, its stability may be influenced by factors such as temperature and pH.
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F13O/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h21H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLNAVFVCIRZLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2OH, C7H3F13O | |
Record name | 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190950 | |
Record name | 6:1 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H-Perfluoro-1-heptanol | |
CAS RN |
375-82-6 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6:1 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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